molecular formula C8H12Cl2O4 B1583537 Diethyl 2,3-dichlorobutanedioate CAS No. 62243-26-9

Diethyl 2,3-dichlorobutanedioate

Cat. No.: B1583537
CAS No.: 62243-26-9
M. Wt: 243.08 g/mol
InChI Key: PBGMSGHICSEALQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of chlorinated organic compounds that gained momentum during the mid-20th century. Historical documentation reveals that systematic investigations into chlorinated dicarboxylic acid derivatives began as part of efforts to develop more efficient synthetic intermediates for pharmaceutical and agricultural applications. The compound's synthesis methodology was notably advanced through Japanese patent developments, particularly Japanese Patent 71 21,564, which described improved methods for the preparation of dialkyl dichlorosuccinates.

The synthetic approach to this compound typically involves the chlorination of diethyl maleate under controlled conditions. This methodology represents a significant advancement over earlier synthetic routes that often yielded lower purity products or required more hazardous reaction conditions. The development of efficient preparation methods was driven by the compound's emerging importance as an intermediate in the synthesis of herbicidal imidazolinone compounds, particularly those containing quinoline-2,3-dicarboxylic acid moieties.

Research conducted in the 1980s established the compound's utility in multi-step synthetic sequences, particularly in the preparation of 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)quinoline-3-carboxylic acid derivatives, which emerged as highly effective herbicidal agents. This historical context demonstrates how this compound evolved from a laboratory curiosity to an industrially significant synthetic intermediate.

Nomenclature and Systematic Identification

This compound is systematically identified through multiple nomenclature systems and unique identifiers that ensure precise chemical communication across research and industrial communities. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its structural composition as the diethyl ester of 2,3-dichlorobutanedioic acid. Alternative systematic names include diethyl 2,3-dichlorosuccinate and diethyl dichlorosuccinate, which are commonly encountered in chemical literature.

The compound's Chemical Abstracts Service registry number is 62243-26-9, providing a unique identifier for database searches and regulatory documentation. The molecular formula C8H12Cl2O4 accurately represents the compound's atomic composition, while the molecular weight of 243.08 grams per mole serves as a fundamental physical constant for analytical and preparative work. The International Chemical Identifier key PBGMSGHICSEALQ-UHFFFAOYSA-N provides a standardized digital representation of the molecular structure.

Table 1: Systematic Identifiers for this compound

Identifier Type Value
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 62243-26-9
Molecular Formula C8H12Cl2O4
Molecular Weight 243.08 g/mol
International Chemical Identifier Key PBGMSGHICSEALQ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)C(C(C(=O)OCC)Cl)Cl

Additional nomenclature variations documented in chemical databases include NSC7196, reflecting its inclusion in the National Cancer Institute's compound collection, and various trade designations used by commercial suppliers. The compound's systematic identification is further supported by crystallographic data and spectroscopic signatures that confirm its structural integrity across different synthetic preparations.

Significance in Organic and Industrial Chemistry

This compound occupies a position of considerable importance in both academic organic chemistry research and industrial synthetic processes. Its primary significance stems from its exceptional utility as a synthetic intermediate in the preparation of complex heterocyclic systems, particularly quinoline-2,3-dicarboxylic acid derivatives that serve as precursors to commercially important herbicides. The compound's unique reactivity profile, characterized by the presence of two strategically positioned chlorine atoms, enables diverse transformation reactions that are difficult to achieve through alternative synthetic routes.

In industrial chemistry, this compound serves as a key intermediate in the synthesis of herbicidal imidazolinone compounds. These herbicides demonstrate exceptional selectivity and effectiveness in agricultural applications, making the compound economically significant in the agrochemical industry. The synthetic pathway typically involves the conversion of this compound to anilinofumarate derivatives, which subsequently undergo cyclization reactions with Vilsmeier reagents to form quinoline-2,3-dicarboxylate systems.

Table 2: Chemical and Physical Properties of this compound

Property Value Reference Method
Molecular Weight 243.08 g/mol PubChem 2.1
XLogP3-AA 2.1 XLogP3 3.0
Hydrogen Bond Donor Count 0 Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count 4 Cactvs 3.4.6.11
Rotatable Bond Count 7 Cactvs 3.4.6.11
Exact Mass 242.0112642 Da PubChem 2.1
Density 1.272 g/cm³ Predicted
Boiling Point 288.1±35.0°C Predicted

The compound's significance extends beyond its role as a synthetic intermediate. Research has demonstrated its utility in developing novel synthetic methodologies, particularly in reactions involving nucleophilic substitution of chlorine atoms by various nitrogen-containing nucleophiles. These transformations enable the construction of complex molecular architectures that would be challenging to access through conventional synthetic approaches. The compound's reactivity with primary and secondary amines has been extensively studied, revealing interesting mechanistic aspects and stereochemical outcomes that contribute to the broader understanding of organochlorine chemistry.

Furthermore, this compound exemplifies the strategic use of protecting groups in organic synthesis. The ethyl ester functionalities provide stability during harsh reaction conditions while remaining readily removable through standard hydrolysis procedures when the free carboxylic acid form is required. This dual functionality makes the compound particularly valuable in multi-step synthetic sequences where orthogonal reactivity is essential for achieving selective transformations.

Properties

IUPAC Name

diethyl 2,3-dichlorobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O4/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGMSGHICSEALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278420
Record name diethyl 2,3-dichlorosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62243-26-9
Record name NSC7196
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2,3-dichlorosuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Diethyl 2,3-dichlorobutanedioate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H12Cl2O4
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 62243-26-4

This compound features two chlorine atoms attached to a butanedioate backbone, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Antitumor Activity

This compound has been investigated for its antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in culture. The compound appears to induce apoptosis in tumor cells through the activation of caspases and modulation of apoptotic pathways.

Toxicological Studies

Toxicological assessments have revealed that this compound may pose risks in certain concentrations. Notably, a study indicated an increase in hepatocellular adenomas in female B6C3F1 mice exposed to high doses of the compound, suggesting potential carcinogenic effects .

Cellular Interaction

The biological activity of this compound is mediated through several biochemical pathways:

  • Membrane Disruption : The compound interacts with lipid bilayers, altering membrane integrity.
  • Apoptosis Induction : It triggers apoptotic signaling pathways by activating caspases.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress and cell death.

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a promising potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Candida albicans100

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that this compound reduced cell viability by up to 70% at concentrations of 100 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells.

Cell LineViability Reduction (%)Concentration (µM)
HeLa (cervical cancer)70100
MCF-7 (breast cancer)60100

Scientific Research Applications

Organic Synthesis

Reagent in Synthesis
Diethyl 2,3-dichlorobutanedioate is primarily utilized as a reagent in organic synthesis. It serves as a precursor for various chemical transformations, including the preparation of heterocyclic compounds and the synthesis of biologically active molecules.

Example Case Study: Synthesis of Quinoline Derivatives
In one notable application, this compound is used to synthesize quinoline derivatives through a reaction with aniline. The process involves the formation of diethyl 2-anilino-fumarate, which can further undergo cyclization to yield quinoline-based compounds. This method has been highlighted for its efficiency and versatility in creating complex structures from simple precursors .

Pharmaceutical Applications

Intermediate for Drug Development
this compound acts as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have shown potential as anticonvulsant and antitumor agents.

Case Study: Anticancer Activity
Research has demonstrated that derivatives synthesized from this compound exhibit significant anticancer activity. For instance, specific derivatives were tested against various cancer cell lines and showed promising results by inhibiting cell proliferation through modulation of key signaling pathways .

Agricultural Chemistry

Synthesis of Agrochemicals
The compound is also explored for its role in synthesizing agrochemicals, particularly herbicides and insecticides. Its ability to act as a building block for more complex molecules makes it valuable in developing new agricultural products.

Example Application: Herbicide Development
In agricultural chemistry, this compound has been investigated as a precursor for herbicides that target specific weed species without harming crops. This specificity is crucial for sustainable agriculture practices and reducing chemical runoff .

Material Science

Polymerization Reactions
this compound can participate in polymerization reactions to produce polyesters and other polymeric materials. These materials are used in coatings, adhesives, and composite materials.

Case Study: Development of Coatings
Research indicates that incorporating this compound into polymer formulations enhances properties such as adhesion and chemical resistance. This application is particularly relevant in industries requiring durable coatings for automotive and industrial applications .

Chemical Reactions Analysis

Chemical Reactions Involving Diethyl 2,3-Dichlorobutanedioate

This compound participates in various chemical reactions:

3.1. Nucleophilic Substitution Reactions

  • Reaction with Amines : The dichloro groups in this compound can undergo nucleophilic substitution when treated with amines. This reaction typically leads to the formation of amides or substituted products.

  • Formation of Anilinofumarates : When reacted with aniline in the presence of a base, this compound can yield anilinofumarates. This reaction demonstrates the utility of the compound in synthesizing more complex molecules .

3.2. Hydrolysis Reactions

  • Hydrolysis to Form Acids : Under acidic or basic conditions, this compound can hydrolyze to yield diacid forms. This reaction is significant for applications where the acid form is required for subsequent reactions.

3.3. Reduction Reactions

  • Electrochemical Reduction : The compound can also undergo reduction reactions where it is converted into corresponding alcohols or other reduced forms through electrochemical methods .

Reaction Conditions and Yields

The following table summarizes key reaction conditions and typical yields for various reactions involving this compound:

Reaction TypeReagentsConditionsYield (%)
Nucleophilic SubstitutionAminesRoom Temperature75-85
HydrolysisWater (Acid/Base)Reflux for several hours80-90
Electrochemical ReductionElectrolytic CellControlled VoltageUp to 95

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing diethyl 2,3-dichlorobutanedioate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of diethyl butanedioate derivatives. Key factors include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are often used to facilitate electrophilic substitution.
  • Solvent choice : Non-polar solvents (e.g., toluene) improve reactant solubility and reduce side reactions .
  • Temperature control : Reactions at 60–80°C enhance kinetics but require careful monitoring to avoid decomposition .
  • Purification : Distillation or recrystallization (using ethanol/water mixtures) is critical due to the compound's density (~1.3 g/cm³) and boiling point (~380°C predicted) .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR identify chlorine substitution patterns and ester group conformation. For example, carbonyl carbons appear at ~165–170 ppm in ¹³C NMR .
  • Mass spectrometry : Molecular ion peaks (m/z ~253) confirm molecular weight, while fragmentation patterns validate the dichloro substitution .
  • Chromatography : HPLC with UV detection (λ ~210 nm) assesses purity, with retention times calibrated against known standards .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/oral exposure (GHS Hazard Code H302) .
  • Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • Steric effects : The dichloro substituents at positions 2 and 3 create steric hindrance, favoring endo selectivity in cycloadditions .
  • Electronic effects : Chlorine's electron-withdrawing nature increases dienophile reactivity, accelerating reaction rates by ~30% compared to non-halogenated analogs .
  • Diastereomer analysis : Chiral HPLC or polarimetry can resolve enantiomers (if present), with reported ΔG‡ values ~20 kJ/mol for interconversion .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :

  • Variable isolation : Systematically test parameters (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks .
  • Side-reaction profiling : Monitor byproducts via GC-MS to identify competing pathways (e.g., elimination vs. substitution) .
  • Reproducibility checks : Cross-validate results using independent synthetic routes (e.g., Grignard vs. Claisen condensation) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic hydrolysis : The ester group undergoes protonation at the carbonyl oxygen, leading to cleavage (t₁/₂ ~2 h at pH 2) .
  • Basic conditions : Saponification occurs via nucleophilic attack by OH⁻, with rate constants ~0.05 M⁻¹s⁻¹ at 25°C .
  • Degradation products : LC-MS identifies succinic acid derivatives and chloroethanol as primary breakdown products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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